molecular formula C19H20N2O B6178738 1-benzyl-4-isocyanato-4-phenylpiperidine CAS No. 2649055-36-5

1-benzyl-4-isocyanato-4-phenylpiperidine

Cat. No.: B6178738
CAS No.: 2649055-36-5
M. Wt: 292.4
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and phenyl groups, as well as an isocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-isocyanato-4-phenylpiperidine typically involves the reaction of 4-benzylpiperidine with phosgene or a similar isocyanate precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of phosgene and other reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines derived from the reduction of the isocyanate group.

    Substitution: Ureas or carbamates formed from nucleophilic substitution reactions.

Scientific Research Applications

1-benzyl-4-isocyanato-4-phenylpiperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isocyanato-4-phenylpiperidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but lacking the isocyanate group.

    Benzylpiperazine: Another structurally related compound used in medicinal chemistry and research.

Uniqueness

Its ability to form covalent bonds with nucleophiles makes it particularly valuable in medicinal chemistry and materials science.

Properties

CAS No.

2649055-36-5

Molecular Formula

C19H20N2O

Molecular Weight

292.4

Purity

95

Origin of Product

United States

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